![molecular formula C28H24N2O5 B13388130 (2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)
(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid
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Overview
Description
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid is a non-proteinogenic amino acid derivative. This compound consists of L-proline ortho- and peri-fused onto (3S)-3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . It is often used in peptide synthesis due to its unique structural properties.
Preparation Methods
The synthesis of Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves several steps. The starting material is typically L-proline, which undergoes a series of chemical reactions to form the desired compound. The reaction conditions often include the use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), to protect the amino group during the synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a building block due to its unique structure.
Biology: Studied for its potential role in protein engineering and enzyme design.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid include other non-proteinogenic amino acid derivatives. These compounds may have similar structures but differ in their functional groups or side chains. The uniqueness of Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid lies in its specific structural arrangement and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis .
Biological Activity
The compound (2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid is a structurally complex molecule notable for its applications in peptide synthesis and drug development. This article explores its biological activity, emphasizing its role in neuroscience research and potential therapeutic applications.
1. Peptide Synthesis
This compound is widely utilized as a protective group in solid-phase peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective modification of amino acids without interfering with other functional groups. This capability is crucial for the synthesis of complex peptides that may have therapeutic properties .
2. Drug Development
The unique structure of this compound positions it as a valuable intermediate in the synthesis of bioactive compounds. It has shown potential in developing pharmaceuticals targeting neurological disorders due to its ability to interact with neurotransmitter systems .
3. Bioconjugation
The compound can also be employed in creating bioconjugates that enhance the delivery of therapeutic agents to specific cells. This targeted drug delivery system is crucial in improving the efficacy of treatments while minimizing side effects .
Research indicates that this compound interacts with various biological pathways:
- Neurotransmitter Modulation: It plays a role in modulating neurotransmitter systems which are essential for brain function and mental health. This modulation is particularly relevant in studies focused on depression and anxiety disorders .
- Antimicrobial Properties: While primarily used for peptide synthesis and drug development, preliminary studies suggest potential antimicrobial activity. The structural characteristics may allow it to disrupt bacterial membranes or inhibit growth .
Case Studies and Research Findings
Properties
IUPAC Name |
11-(9H-fluoren-9-ylmethoxycarbonylamino)-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c31-26-23(13-12-16-6-5-7-17-14-24(27(32)33)30(26)25(16)17)29-28(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,22-24H,12-15H2,(H,29,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOPJNRVODSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CC(N3C(=O)C1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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